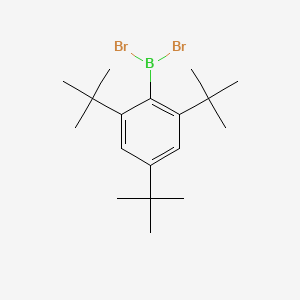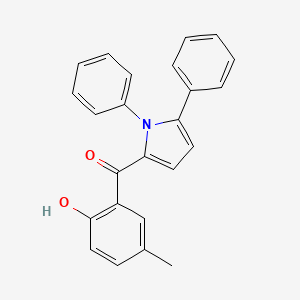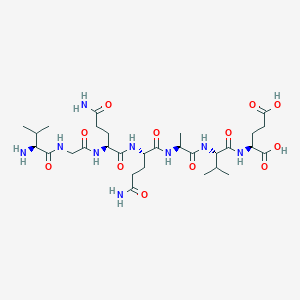![molecular formula C45H39N3O6 B14236141 4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol CAS No. 499139-69-4](/img/structure/B14236141.png)
4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three methoxyphenyl groups connected via azanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tris(bromomethyl)benzene with 4-methoxyaniline under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the phenol groups, resulting in the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The azanediyl linkages can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while reduction of the azanediyl linkages yields amines .
Aplicaciones Científicas De Investigación
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds with biological molecules, while the azanediyl linkages can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'- (Benzene-1,3,5-triyltris (ethyne-2,1-diyl))tribenzoic acid: Similar structure but with ethyne linkages instead of azanediyl linkages.
4,4’,4’'- (Benzene-1,3,5-triyltris (oxy))tribenzoic acid: Contains oxy linkages instead of azanediyl linkages.
Uniqueness
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol is unique due to its combination of methoxyphenyl and azanediyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
499139-69-4 |
|---|---|
Fórmula molecular |
C45H39N3O6 |
Peso molecular |
717.8 g/mol |
Nombre IUPAC |
4-(N-[3,5-bis(4-hydroxy-N-(4-methoxyphenyl)anilino)phenyl]-4-methoxyanilino)phenol |
InChI |
InChI=1S/C45H39N3O6/c1-52-43-22-10-34(11-23-43)46(31-4-16-40(49)17-5-31)37-28-38(47(32-6-18-41(50)19-7-32)35-12-24-44(53-2)25-13-35)30-39(29-37)48(33-8-20-42(51)21-9-33)36-14-26-45(54-3)27-15-36/h4-30,49-51H,1-3H3 |
Clave InChI |
INDYAPXMRMAPLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C3=CC(=CC(=C3)N(C4=CC=C(C=C4)O)C5=CC=C(C=C5)OC)N(C6=CC=C(C=C6)O)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
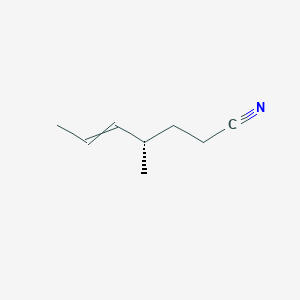
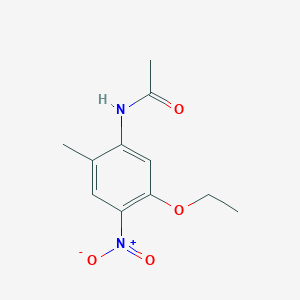

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
